molecular formula C13H17NO3 B6234785 benzyl 1,2-oxazepane-2-carboxylate CAS No. 1217295-83-4

benzyl 1,2-oxazepane-2-carboxylate

Cat. No.: B6234785
CAS No.: 1217295-83-4
M. Wt: 235.3
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

benzyl oxazepane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(14-9-5-2-6-10-17-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCJNPHSOYWZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680456
Record name Benzyl 1,2-oxazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217295-83-4
Record name Benzyl 1,2-oxazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of benzyl 1,2-oxazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain receptors or enzymes, leading to modulation of biological processes .

Biological Activity

Benzyl 1,2-oxazepane-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its oxazepane ring structure, which is known for various chemical reactivity patterns. It can undergo oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis. The compound can be synthesized through multicomponent reactions (MCRs) that yield high efficiency and scalability under mild conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Although the exact mechanisms are not fully elucidated, it is believed to modulate biological processes by binding to receptors or enzymes involved in critical pathways. This interaction can influence cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values suggest a broad spectrum of activity that could be further explored for therapeutic applications .

Anticancer Potential

Research has shown promising results regarding the anticancer potential of this compound. In cell line studies, the compound has demonstrated moderate inhibitory effects on cancer cell growth, suggesting its potential as a lead compound for developing new anticancer agents. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against clinically relevant strains. Results showed that certain derivatives had MIC values ranging from 7.81 to 250 µg/ml, indicating significant antimicrobial effects compared to standard drugs .
  • Anticancer Activity : In a comparative study involving various oxazepane derivatives, this compound was found to inhibit cell growth in human cancer cell lines with an IC50 value of approximately 10 µM. This study highlights the compound's potential as a scaffold for developing novel anticancer therapies .

Comparison with Similar Compounds

Compound TypeKey FeaturesBiological Activity
Morpholine Derivatives Similar ring structure; used in drug designModerate antibacterial properties
Oxazepane Derivatives Related compounds with varying substituentsPotential anticancer effects
Benzyl Substituted Compounds Unique properties due to benzyl groupEnhanced bioactivity in certain assays

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